Hydroxy-PEG3-methyl ester

Description

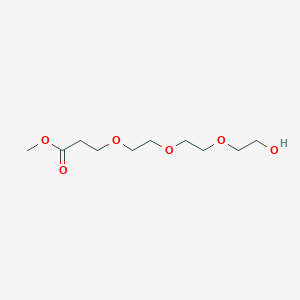

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-13-10(12)2-4-14-6-8-16-9-7-15-5-3-11/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORYNDZAHAHQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Functionalization Strategies for Hydroxy Peg3 Methyl Ester

Established Synthetic Pathways for Hydroxy-PEG3-methyl ester

The synthesis of this compound is primarily achieved through the strategic modification of oligo(ethylene glycol) precursors. This involves a multi-step process that includes derivatization and controlled esterification, followed by rigorous purification to isolate the desired compound.

Derivatization of Oligo(ethylene glycol) Precursors

The synthesis often commences with an oligo(ethylene glycol) molecule, which serves as the foundational backbone of the target compound. A common starting material is triethylene glycol. The synthesis of oligo(poly(ethylene glycol) fumarate) (OPF), for instance, involves a one-pot reaction between poly(ethylene glycol) (PEG) and fumaryl (B14642384) chloride. nih.gov This process underscores the importance of starting with dry reagents, such as dichloromethane (B109758) and PEG, to maximize reaction conversion and the molecular weight of the resulting product. nih.gov The reaction is typically conducted under an inert atmosphere. nih.gov

The core structure of this compound is based on a triethylene glycol unit. The general synthesis of PEG polymers involves the ring-opening polymerization of ethylene (B1197577) oxide. mdpi.com Depending on the initiator used, this process can yield products with one or two terminal hydroxyl groups, such as monomethoxy-PEG (mPEG-OH) or diol-PEG (HO-PEG-OH), respectively. mdpi.com For the synthesis of this compound, a diol precursor is typically utilized to allow for differential functionalization of the two ends.

Controlled Esterification Processes to Yield Methyl Ester

A crucial step in the synthesis is the controlled esterification of one of the terminal hydroxyl groups to form the methyl ester. This must be performed under conditions that prevent the esterification of both hydroxyl groups. One approach involves the use of a protecting group for one of the hydroxyls, allowing for the selective esterification of the other. Following esterification, the protecting group is removed to yield the final product.

The esterification can be achieved through various methods. Acid-catalyzed esterification using methacrylic acid in the presence of a catalyst like p-toluene sulfonic acid is a known method for producing similar esterified PEG derivatives. mdpi.comresearchgate.net The reaction conditions, including temperature and the use of azeotropic agents to remove water, can be optimized to achieve high conversion rates. researchgate.net For instance, increasing the temperature can enhance the equilibrium conversion, and using toluene (B28343) as an azeotropic agent can further drive the reaction to completion. researchgate.net Another method involves the reaction with methanolic hydrochloric acid, which can be prepared by mixing acetyl chloride with methanol. sigmaaldrich.com

Purification and Isolation of Synthetic Intermediates

Throughout the synthesis, purification of the intermediates is critical to ensure the final product's purity. Various chromatographic techniques are employed for this purpose. Size exclusion chromatography (SEC) is effective for separating molecules based on their hydrodynamic radius, making it suitable for removing unreacted PEG and other low molecular weight by-products. Ion exchange chromatography (IEC) can be used to separate molecules based on their surface charge, which can be altered by the introduction of charged functional groups.

For monodisperse PEG derivatives, a purification method involving the derivatization of the terminal hydroxyl group to introduce a carboxylic acid, followed by liquid-liquid extraction at a controlled pH, has been reported. google.com This process allows for the efficient removal of impurities. google.com Other techniques like precipitation and magnetic decantation have also been explored for the purification of PEG-grafted nanoparticles. acs.org

Functional Group Interconversion of this compound Termini

The presence of two distinct functional groups, a hydroxyl group and a methyl ester, on this compound allows for a wide range of subsequent chemical modifications. This versatility is a key feature of its utility as a chemical linker.

Hydroxyl Group Activation and Transformation to Electrophilic Species

The terminal hydroxyl group of this compound is not inherently reactive enough for many conjugation reactions and often requires activation. conicet.gov.ar This is typically achieved by converting it into a more reactive electrophilic species. conicet.gov.ar

Common activation strategies include:

Tosylates and Mesylates: The hydroxyl group can be converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. biochempeg.comub.edu These sulfonate esters are then susceptible to nucleophilic substitution. biochempeg.comvanderbilt.edu

Halides: The activated sulfonate esters can be subsequently converted to alkyl halides (chlorides, bromides, or iodides) through reactions like the Finkelstein reaction, which involves treatment with a sodium halide in acetone. vanderbilt.edu

Activated Esters: The hydroxyl group can be reacted with reagents like N,N'-disuccinimidyl carbonate to form an N-hydroxysuccinimidyl (NHS) ester. nih.gov NHS esters are highly reactive towards primary amines, forming stable amide bonds. nih.govpreprints.org Other activating agents for forming active esters include p-nitrophenyl chloroformate. nih.gov

Epoxides: The hydroxyl group can be transformed into an epoxide, which can then react with various nucleophiles. creativepegworks.com

These transformations enable the hydroxyl end of the molecule to be coupled to a variety of nucleophilic partners, such as amines, thiols, or other hydroxyl groups on target molecules. researchgate.net

Selective Hydrolysis and Derivatization of the Methyl Ester Moiety

The methyl ester group at the other terminus of this compound can also be selectively modified.

Hydrolysis to Carboxylic Acid: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using sodium hydroxide (B78521). broadpharm.comcd-bioparticles.netgoogle.com This hydrolysis must be carefully controlled to avoid unwanted reactions at the other end of the molecule, especially if it has been functionalized with a base-sensitive group. Enzymatic hydrolysis offers a milder and more selective alternative. nih.govgoogle.comrsc.org For instance, esterases can be used to cleave the ester bond under physiological conditions. nih.gov The resulting carboxylic acid can then be activated, for example, using carbodiimide (B86325) chemistry (e.g., EDC/NHS), to react with amines to form amide bonds. nih.gov

Transesterification: While less common for this specific molecule, transesterification reactions could potentially be used to convert the methyl ester into other types of esters.

Reduction to Alcohol: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). imperial.ac.uk This would result in a diol-PEG3 molecule. Selective reduction in the presence of other functional groups would require careful choice of reagents.

The ability to selectively manipulate both the hydroxyl and methyl ester termini of this compound makes it a highly adaptable linker for creating more complex molecules with tailored properties.

Orthogonal Functionalization Strategies for Bifunctional Reactivity

The distinct reactivity of the hydroxyl and methyl ester groups in this compound allows for orthogonal functionalization. This means that one functional group can be selectively reacted while the other remains intact, permitting the sequential introduction of different chemical entities. cd-bioparticles.netbroadpharm.combroadpharm.combroadpharm.com This bifunctional reactivity is crucial for creating well-defined chemical structures for specific applications. google.com

For instance, the hydroxyl group can undergo reactions such as esterification or etherification without affecting the methyl ester under neutral or acidic conditions. Conversely, the methyl ester can be hydrolyzed to a carboxylic acid under basic conditions, leaving the hydroxyl group untouched. cd-bioparticles.netbroadpharm.combroadpharm.combroadpharm.com This differential reactivity forms the basis for numerous strategic modifications.

A common orthogonal strategy involves first modifying the hydroxyl group. It can be activated, for example, by tosylation or mesylation, to create a good leaving group for subsequent nucleophilic substitution. mdpi.com This allows for the introduction of various functionalities like azides, amines, or thiols. mdpi.com Following the modification of the hydroxyl end, the methyl ester can then be hydrolyzed to a carboxylic acid, which can be subsequently coupled to an amine-containing molecule using standard peptide coupling reagents.

This step-wise approach, facilitated by the orthogonal nature of the hydroxyl and ester groups, is fundamental in the synthesis of precisely structured molecules where specific positioning of different functionalities is required.

Advanced Derivatization Methodologies Utilizing this compound

The unique structure of this compound serves as a scaffold for advanced derivatization, enabling its incorporation into a wide array of complex molecules through multi-step synthetic routes.

Attachment of Varied Chemical Moieties to the Hydroxyl Group

The terminal hydroxyl group of this compound is a prime site for the attachment of a diverse range of chemical moieties. cd-bioparticles.netbroadpharm.combroadpharm.com This functional group can be readily derivatized or replaced to introduce new reactive handles. cd-bioparticles.netbroadpharm.combroadpharm.combroadpharm.com

Common derivatization strategies for the hydroxyl group include:

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form ester linkages.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ether bonds. A notable example is the reaction with propargyl bromide in the presence of a strong base to introduce a terminal alkyne. mdpi.com

Activation for Nucleophilic Substitution: Conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate, facilitates subsequent reaction with a wide range of nucleophiles. mdpi.com This is a versatile method to introduce groups like azides, which are useful in "click chemistry," or protected amines and thiols. mdpi.com

Oxidation: The primary alcohol can be oxidized to an aldehyde, which is a valuable functional group for conjugation with amine-containing molecules to form Schiff bases that can be subsequently reduced to stable amine linkages. mdpi.com

These modifications allow for the introduction of functionalities tailored for specific applications, such as fluorophores for imaging, biotin (B1667282) for affinity purification, or reactive groups for further conjugation.

Table 1: Examples of Moieties Attached to the Hydroxyl Group and Corresponding Reaction Types

| Moiety Introduced | Reagent/Reaction Type | Resulting Functional Group |

|---|---|---|

| Tosyl | Tosyl chloride | Tosylate |

| Azide (B81097) | Sodium azide (following activation) | Azide |

| Amine | Phthalimide (B116566) (Gabriel synthesis) or Azide reduction | Primary Amine |

| Alkyne | Propargyl bromide | Ether-linked Alkyne |

Modification of the Methyl Ester for Novel Conjugation Strategies

While the hydroxyl group offers a wide range of derivatization possibilities, the methyl ester terminus provides a distinct set of conjugation strategies. The primary modification of the methyl ester is its hydrolysis to a carboxylic acid. cd-bioparticles.netbroadpharm.combroadpharm.combroadpharm.com This is typically achieved under basic conditions, for example, using lithium hydroxide or sodium hydroxide. cd-bioparticles.netbroadpharm.com

Once converted to a carboxylic acid, a plethora of conjugation chemistries become available:

Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). This is one of the most common methods for attaching peptides, proteins, or other amine-containing biomolecules.

Active Ester Formation: The carboxylic acid can be converted into an active ester, such as an N-hydroxysuccinimide (NHS) ester. thermofisher.com These esters are stable but react efficiently with primary amines under physiological conditions to form stable amide bonds. thermofisher.com This two-step approach is often used to create amine-reactive probes.

The ability to transform the relatively inert methyl ester into a reactive carboxylic acid significantly expands the utility of this compound as a linker, enabling its conjugation to a different set of functional groups than those targeted by the hydroxyl end.

Table 2: Conjugation Strategies Following Methyl Ester Modification

| Initial Modification | Subsequent Reaction | Coupling Partner | Resulting Linkage |

|---|---|---|---|

| Hydrolysis to Carboxylic Acid | Amide coupling (e.g., with EDC) | Amine | Amide |

| Hydrolysis to Carboxylic Acid | NHS ester formation | Amine | Amide |

Multi-step Convergent and Divergent Synthesis Routes Incorporating this compound

The bifunctional nature of this compound makes it an ideal component in both convergent and divergent synthetic strategies. rsc.orgsathyabama.ac.inscholarsresearchlibrary.com

In a divergent synthesis , a core molecule is elaborated in a stepwise fashion to generate a library of related compounds. sathyabama.ac.in Starting with this compound, one could first react the hydroxyl group with a single building block. Subsequently, the ester group could be hydrolyzed and reacted with a variety of different molecules, leading to a diverse set of final products all containing the initial building block and the PEG linker. This methodology is efficient for generating libraries of compounds for screening purposes, for instance, in drug discovery.

The strategic application of multi-step convergent and divergent pathways, enabled by the orthogonal reactivity of this compound, allows for the systematic and efficient construction of complex and functionally diverse molecular architectures. youtube.comnih.gov

Chemical Reactivity and Mechanistic Investigations of Hydroxy Peg3 Methyl Ester

Mechanistic Studies of Ester Hydrolysis in Hydroxy-PEG3-methyl ester

The hydrolysis of the methyl ester in this compound, which splits the ester into a carboxylic acid and methanol, can be catalyzed by either acid or base. chemguide.co.uk

The acid-catalyzed hydrolysis of esters like this compound is a reversible process. chemguide.co.uklibretexts.org To achieve a high degree of hydrolysis, a large excess of water is typically used. libretexts.orglibretexts.org The mechanism generally proceeds through a series of equilibrium steps.

Initially, the carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acid solutions. libretexts.orgyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com This attack forms a tetrahedral intermediate. ucoz.com Following a proton transfer, the leaving group (methanol) is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final carboxylic acid product. youtube.com

The most common mechanism for acid-catalyzed ester hydrolysis is the A_AC_2 mechanism, which stands for acid-catalyzed, acyl-cleavage, bimolecular. ucoz.com Evidence for acyl cleavage is supported by isotopic labeling studies using ¹⁸O-labeled water, where the ¹⁸O isotope is incorporated into the resulting carboxylic acid, not the alcohol. ucoz.com Additionally, if the alcohol part of the ester is chiral, it retains its configuration during hydrolysis, indicating that the O-alkyl bond is not broken. ucoz.com

An alternative, less common pathway is the A_AL_1 mechanism (acid-catalyzed, alkyl-cleavage, unimolecular). This pathway is favored for esters with tertiary alkyl groups because it proceeds through a stable tertiary carbocation intermediate. ucoz.comchemistrysteps.com

Base-promoted hydrolysis, also known as saponification, is a widely used method for cleaving esters and is generally irreversible. chemguide.co.ukchemistrysteps.com This irreversibility is a key advantage over acid-catalyzed hydrolysis. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. youtube.comyoutube.com This addition forms a tetrahedral intermediate. youtube.com

The subsequent collapse of this intermediate results in the elimination of an alkoxide ion (in this case, methoxide) as the leaving group, forming a carboxylic acid. youtube.comyoutube.com The newly formed carboxylic acid is then immediately deprotonated by the strongly basic alkoxide ion (or another hydroxide ion) to form a carboxylate salt. chemistrysteps.comyoutube.com This final acid-base step is what drives the reaction to completion, making it effectively irreversible. chemistrysteps.com

Nucleophilic addition of hydroxide to the carbonyl carbon.

Elimination of the methoxide (B1231860) leaving group.

Deprotonation of the carboxylic acid to form the carboxylate salt.

This process is fundamental in the production of soaps from fats and oils, which are triesters of glycerol. libretexts.org

| Parameter | Acid-Catalyzed Hydrolysis | Base-Promoted Saponification |

| Catalyst | Acid (e.g., HCl, H₂SO₄) | Base (e.g., NaOH, KOH) |

| Reversibility | Reversible | Irreversible |

| Key Intermediate | Protonated tetrahedral intermediate | Tetrahedral intermediate |

| Final Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

| Driving Force | Use of excess water | Formation of stable carboxylate salt |

Enzymes, particularly hydrolases like lipases and esterases, can catalyze the hydrolysis of esters under mild conditions. google.comnih.gov These biocatalytic reactions are often highly selective. google.com For instance, certain enzymes can selectively hydrolyze a methyl ester in the presence of other hydrolyzable groups. google.com

The mechanism of enzymatic ester hydrolysis typically involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. This leads to the formation of an acyl-enzyme intermediate and the release of the alcohol. The acyl-enzyme intermediate is then hydrolyzed by a water molecule to release the carboxylic acid and regenerate the enzyme.

Enzymes can also facilitate transesterification reactions, where the alkyl group of an ester is exchanged with another alcohol. This process is also believed to proceed through an acyl-enzyme intermediate.

Hydroxyl Group Reactivity in Nucleophilic Substitution and Addition Reactions

The terminal hydroxyl group (-OH) of this compound is a key functional group that allows for further chemical modifications. broadpharm.comaxispharm.com However, the hydroxyl group itself is a poor leaving group in nucleophilic substitution reactions because hydroxide (OH⁻) is a strong base. masterorganicchemistry.comlibretexts.org Therefore, it is often necessary to convert the hydroxyl group into a better leaving group to facilitate these reactions. masterorganicchemistry.comsinica.edu.tw

Etherification: The formation of an ether from the hydroxyl group of this compound typically involves converting the alcohol into an alkoxide, which can then act as a nucleophile. This is often achieved by reacting the alcohol with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group. The resulting alkoxide can then react with an alkyl halide in a Williamson ether synthesis.

Esterification: The hydroxyl group can react with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form a new ester linkage. venus-goa.com When reacting with a carboxylic acid, an acid catalyst is typically required in a process known as Fischer esterification. libretexts.org This reaction is an equilibrium process, and water is removed to drive it towards the product side. libretexts.org The reaction with more reactive acyl chlorides or anhydrides is generally faster and not reversible.

To make the hydroxyl group a better leaving group for nucleophilic substitution reactions, it can be converted into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). masterorganicchemistry.comlibretexts.org These are excellent leaving groups because their corresponding anions are highly stabilized by resonance. youtube.comyoutube.com

The formation of tosylates and mesylates involves reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, in the presence of a weak base like pyridine. youtube.comkhanacademy.org The base neutralizes the HCl that is formed during the reaction. youtube.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride, followed by the departure of the chloride ion and deprotonation of the oxygen by the base. youtube.comkhanacademy.org An important feature of this process is that the stereochemistry at the carbon bearing the hydroxyl group is retained because the C-O bond is not broken during the reaction. masterorganicchemistry.comyoutube.com Once formed, the tosylate or mesylate group can be readily displaced by a wide range of nucleophiles in S_N_2 or S_N_1 reactions. masterorganicchemistry.commdma.ch

| Leaving Group | Abbreviation | Reagent for Formation | Relative Reactivity |

| Hydroxide | -OH | - | Poor |

| Tosylate | -OTs | Tosyl chloride (TsCl) | Excellent |

| Mesylate | -OMs | Mesyl chloride (MsCl) | Excellent |

Regioselectivity and Chemoselectivity in Hydroxyl-Mediated Reactions

This compound is a heterobifunctional molecule featuring a terminal primary hydroxyl (-OH) group and a methyl ester (-COOCH₃) group. The distinct chemical nature of these two functional groups allows for selective chemical transformations, a critical aspect in its application as a linker in various fields.

Regioselectivity

In the specific case of this compound, which possesses a single primary hydroxyl group, regioselectivity becomes a pertinent consideration when it is incorporated into a more complex molecule containing other hydroxyl groups of differing chemical environments (e.g., primary versus secondary or tertiary). In such scenarios, the primary hydroxyl group of the PEG3 moiety exhibits higher reactivity in reactions like esterification and etherification compared to more sterically hindered secondary or tertiary alcohols. quora.comquora.com This preferential reactivity is a well-established principle in organic chemistry, allowing for the selective modification of the primary alcohol. researchgate.net

Chemoselectivity

Chemoselectivity refers to the ability to react with one functional group in the presence of another. For this compound, the key challenge and opportunity lie in the selective manipulation of the hydroxyl group versus the methyl ester.

Reactions at the Hydroxyl Group: The hydroxyl group can undergo a variety of transformations, most notably esterification or acylation. By employing acylating agents such as acyl chlorides or anhydrides under controlled conditions, often with a mild base like triethylamine, the hydroxyl group can be selectively converted to an ester. researchgate.net Under these conditions, the methyl ester group generally remains intact. The choice of catalyst and reaction conditions is paramount to ensure high chemoselectivity. organic-chemistry.org

Reactions at the Methyl Ester Group: The methyl ester can be selectively cleaved through hydrolysis to yield a carboxylic acid. This transformation is most commonly achieved under basic conditions, a process known as saponification, using reagents like sodium hydroxide in an aqueous or alcoholic solvent. chemrxiv.org The primary hydroxyl group is stable under these conditions and does not react.

The following interactive table summarizes the primary chemoselective reactions for this compound.

| Reaction Type | Target Functional Group | Typical Reagents | Resulting Functional Group |

| Acylation | Hydroxyl (-OH) | Acyl Chloride, Anhydride | Ester |

| Hydrolysis | Methyl Ester (-COOCH₃) | Sodium Hydroxide | Carboxylic Acid |

Reaction Kinetics and Selectivity Studies for this compound Transformations

The rates at which the hydroxyl and methyl ester groups of this compound react are crucial for controlling reaction outcomes and designing synthetic protocols. While kinetic data for this specific molecule is not extensively published, valuable insights can be drawn from studies on analogous short-chain polyethylene (B3416737) glycol (PEG) derivatives and methyl esters.

Kinetics of Hydroxyl-Mediated Esterification

The esterification of terminal hydroxyl groups on PEG chains has been a subject of kinetic investigation, particularly in the context of drug delivery and polymer chemistry. The reaction of a PEG alcohol with a carboxylic acid is typically a second-order process, with the rate dependent on the concentrations of both reactants. nih.govresearchgate.net

The rate of reaction is significantly influenced by temperature. The Arrhenius equation describes this relationship, where the rate constant (k) increases with temperature. The activation energy (Ea) is a critical parameter; a study on the esterification of PEG400 with the carboxylic acid-containing drug cetirizine (B192768) determined an activation energy of approximately 70 kJ/mol. researchgate.net

Based on data from similar systems, a representative dataset for the esterification of this compound with a carboxylic acid is presented below.

| Temperature (°C) | Hypothetical Second-Order Rate Constant (M⁻¹s⁻¹) |

| 50 | 1.5 x 10⁻⁵ |

| 60 | 3.5 x 10⁻⁵ |

| 70 | 7.8 x 10⁻⁵ |

| 80 | 1.6 x 10⁻⁴ |

Kinetics of Methyl Ester Hydrolysis

The hydrolysis of the methyl ester in this compound is most efficiently carried out under alkaline conditions. This reaction, known as saponification, is also a second-order reaction, with the rate being first order with respect to both the ester and the hydroxide ion. chemrxiv.org

Under pseudo-first-order conditions, where the concentration of the hydroxide ion is significantly in excess, the reaction rate is dependent only on the concentration of the ester. The rate of hydrolysis is sensitive to temperature and pH.

The following table provides illustrative kinetic data for the alkaline hydrolysis of a short-chain methyl ester, serving as an analogue for the methyl ester moiety in this compound.

| Temperature (°C) | [NaOH] (M) | Pseudo-First-Order Rate Constant (s⁻¹) | Second-Order Rate Constant (M⁻¹s⁻¹) |

| 25 | 0.1 | 5.0 x 10⁻⁵ | 5.0 x 10⁻⁴ |

| 35 | 0.1 | 1.5 x 10⁻⁴ | 1.5 x 10⁻³ |

| 45 | 0.1 | 4.2 x 10⁻⁴ | 4.2 x 10⁻³ |

Selectivity in Transformations

The ability to selectively modify one functional group over the other is a hallmark of the utility of this compound. The kinetic and mechanistic understanding of the reactions of the hydroxyl and methyl ester groups allows for the rational design of reaction conditions to achieve the desired chemical transformation with high selectivity. For instance, the nucleophilicity of the hydroxyl group can be harnessed for selective acylation under neutral or mildly basic conditions, while the electrophilicity of the ester carbonyl is targeted under stronger basic conditions for hydrolysis.

Applications of Hydroxy Peg3 Methyl Ester in Contemporary Chemical Research

Role as a Molecular Linker and Spacer in Conjugation Chemistry

The primary application of Hydroxy-PEG3-methyl ester is as a molecular linker and spacer. axispharm.com Its defined length, hydrophilicity, and chemical handles are leveraged to connect different molecular entities, such as a small molecule drug to a targeting ligand or a biomolecule to a surface. The PEG component acts as a flexible spacer, which can help to overcome steric hindrance and maintain the biological activity of the conjugated molecules. axispharm.com

In bioconjugation, molecules like this compound are indispensable for creating stable linkages between biomolecules (e.g., proteins, peptides, antibodies) and other molecules like fluorescent dyes, drugs, or nanoparticles. axispharm.comaxispharm.com The inherent structure of this compound is typically modified to introduce more reactive functional groups, enabling specific coupling chemistries. axispharm.com

A common strategy for conjugating linkers to biomolecules is through the formation of a stable amide bond. nih.govacs.org Biomolecules such as proteins and peptides present primary amine groups on their N-terminus and on the side chains of lysine (B10760008) residues.

To achieve this conjugation, the hydroxyl group of this compound is first converted into a carboxylic acid. This resulting molecule, Acid-PEG3-methyl ester, can then be activated to readily react with amines. broadpharm.com The activation is typically performed using carbodiimide (B86325) chemistry, often with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or activators such as N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester. jenkemusa.com This activated ester efficiently reacts with the primary amines on a biomolecule to form a stable amide linkage. acs.org

Reaction Pathway:

Oxidation: The terminal hydroxyl group of this compound is oxidized to a carboxylic acid.

Activation: The newly formed carboxylic acid is reacted with EDC and NHS (or similar activators like HATU) to create a highly reactive NHS ester. broadpharm.com

Conjugation: The NHS ester derivative is then reacted with an amine-containing biomolecule at a neutral or slightly alkaline pH to form the final conjugate linked by an amide bond.

The terminal hydroxyl group of this compound can directly participate in esterification reactions with molecules that contain carboxylic acid groups. venus-goa.com This reaction, often catalyzed by an acid (a process known as Fischer esterification), forms an ester bond, linking the PEG molecule to the substrate and releasing water as a byproduct. khanacademy.orggoogle.com While effective, the resulting ester bond is potentially susceptible to hydrolysis, which can be a consideration depending on the desired stability of the final conjugate in aqueous environments.

Reaction Details:

Reactants: this compound and a carboxylic acid-containing molecule.

Conditions: Typically requires acidic conditions or the use of coupling agents to facilitate the removal of water. khanacademy.org

Bond Formed: Ester linkage (-COO-).

This compound is a precursor for creating heterobifunctional linkers, which are molecules that possess two different reactive groups at their termini. broadpharm.comjenkemusa.com This allows for sequential, specific conjugation to two different types of molecules.

The synthesis of a heterobifunctional linker from this precursor involves distinct modifications of its two functional ends:

Modification of the Hydroxyl Group: The hydroxyl group is highly versatile and can be converted into a wide array of other functional groups, such as an azide (B81097), alkyne (for click chemistry), maleimide (B117702) (for reaction with thiols), or an activated ester (like NHS ester). axispharm.combroadpharm.com

Modification of the Methyl Ester Group: The methyl ester can be hydrolyzed under basic conditions to yield a carboxylic acid. broadpharm.commedkoo.com This carboxylic acid can then be activated for reaction with amines.

This approach allows for the creation of linkers such as Azido-PEG3-acid or Maleimide-PEG3-NHS ester, enabling highly specific and controlled bioconjugation strategies, which are crucial in fields like antibody-drug conjugate (ADC) development. jenkemusa.comcreative-biolabs.com

| Derivative Functional Group 1 | Derivative Functional Group 2 | Potential Target Molecule 1 | Potential Target Molecule 2 |

| NHS Ester | Maleimide | Amine-containing protein | Thiol-containing peptide |

| Azide | Carboxylic Acid | Alkyne-modified surface | Amine-modified drug |

| Alkyne | NHS Ester | Azide-labeled biomolecule | Amine-containing protein |

The unique properties of PEG chains are highly valued in materials science for modifying the surface properties of various materials. nih.gov The incorporation of PEG linkers like this compound can enhance biocompatibility, improve stability in biological fluids, and reduce non-specific protein adsorption. mdpi.com

A significant application in materials science is the surface functionalization of nanoparticles (e.g., gold, iron oxide, or polymeric nanoparticles) and other substrates. cd-bioparticles.netnih.gov This process, often called "PEGylation," involves attaching PEG chains to the surface. mdpi.com

Derivatives of this compound are used to form covalent bonds with the nanoparticle surface. For example, the hydroxyl end can be converted to a thiol to bind to gold surfaces, or to a phosphonate (B1237965) to bind to metal oxide nanoparticles. The other end of the linker, the methyl ester, can be hydrolyzed to a carboxylic acid, which can then be used to attach other molecules, such as targeting ligands or therapeutic agents. axispharm.comaxispharm.com This surface modification improves the nanoparticle's colloidal stability and biocompatibility and can help evade the immune system, prolonging circulation time in vivo. mdpi.comnih.gov

Integration into Advanced Materials Science Research

Incorporation into Polymer Networks and Hydrogels

The bifunctional nature of this compound makes it a suitable crosslinking agent or a component for modifying the properties of polymer networks and hydrogels. The hydroxyl group can participate in polymerization reactions, such as esterification or urethane (B1682113) formation, to become integrated into a polymer backbone. The methyl ester group can be hydrolyzed to a carboxylic acid, which can then be used for further conjugation or to introduce pH-sensitive properties into the hydrogel matrix.

The incorporation of the PEG3 linker can significantly influence the properties of the resulting hydrogel. The hydrophilic PEG chain can increase the water uptake and swelling capacity of the hydrogel, which is crucial for applications in drug delivery and tissue engineering. Furthermore, the defined length of the PEG3 spacer allows for precise control over the crosslinking density and, consequently, the mechanical properties of the hydrogel, such as its elasticity and degradation rate.

Table 1: Potential Effects of Incorporating this compound into Hydrogel Networks

| Property | Effect of Incorporation | Rationale |

|---|---|---|

| Swelling Ratio | Increase | The hydrophilic nature of the PEG chain attracts and retains water molecules. |

| Mechanical Strength | Tunable | The defined length of the linker allows for control over crosslink density. |

| Biocompatibility | Enhanced | PEG is known for its low toxicity and immunogenicity. |

Design of Responsive Material Systems

Stimuli-responsive or "smart" materials are designed to undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. This compound can be utilized as a component in the design of such materials.

For instance, the methyl ester group can be hydrolyzed to a carboxylic acid. The ionization state of this carboxylic acid is pH-dependent; it will be deprotonated at basic pH and protonated at acidic pH. This change in charge can induce conformational changes in the polymer network, leading to swelling or shrinking of the material in response to pH changes. This property is highly desirable for the development of drug delivery systems that can release their payload in specific pH environments, such as the acidic microenvironment of tumors.

Development of Chemical Probes and Tags

The unique chemical handles of this compound make it a valuable linker for the synthesis of chemical probes and tags used in biological research. The PEG spacer can improve the solubility and reduce the non-specific binding of the probe.

Synthesis of Fluorescently Labeled Probes

In the synthesis of fluorescent probes, this compound can act as a spacer between a fluorescent dye and a targeting moiety. The hydroxyl group can be functionalized to attach to a biomolecule of interest, while the methyl ester can be converted to a carboxylic acid to react with an amine-functionalized fluorophore. This modular design allows for the creation of a wide range of probes for various biological targets. The hydrophilic PEG linker helps to prevent the quenching of the fluorophore and improves the probe's performance in aqueous biological environments.

Preparation of Affinity Tags and Capture Reagents

Affinity tags are used to purify proteins from complex mixtures. This compound can be used to link a capture reagent, such as biotin (B1667282), to a molecule that binds to a specific protein. The hydroxyl end can be attached to the binding molecule, and the ester end can be modified to attach to biotin. The resulting conjugate can then be used with streptavidin-coated beads to isolate the target protein. The PEG spacer helps to extend the biotin tag away from the binding molecule, reducing steric hindrance and improving the efficiency of the capture process.

Molecular Tools for Mechanistic Chemical Biology Investigations

In chemical biology, researchers often need to develop molecular tools to study complex biological processes. The versatility of this compound allows for its incorporation into a variety of such tools. For example, it can be used to create bifunctional molecules that bring two proteins into close proximity to study their interaction. One end of the linker can be attached to a ligand for one protein, and the other end to a ligand for the second protein. The length and flexibility of the PEG3 spacer can be critical for achieving the desired biological effect.

Contributions to Macromolecular and Supramolecular Architectures

Beyond its use as a simple linker, this compound can play a role in the construction of more complex macromolecular and supramolecular architectures. In macromolecular chemistry, it can be used as a monomer in the synthesis of well-defined block copolymers with alternating hydrophilic and hydrophobic segments.

In supramolecular chemistry, the ability of the terminal functional groups to participate in non-covalent interactions, such as hydrogen bonding, can be exploited. For example, after hydrolysis of the methyl ester to a carboxylic acid, this group can form hydrogen bonds with other functional groups to drive the self-assembly of molecules into larger, organized structures like micelles or vesicles. The PEG chain itself can also influence the self-assembly process due to its hydration and excluded volume effects.

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Polyethylene (B3416737) glycol |

| Biotin |

Polymer Synthesis and Functionalization

The dual functionality of this compound provides chemists with a versatile platform for polymer synthesis and modification. Its ability to act as an initiator and be incorporated into various polymer architectures makes it a key component in creating materials with tailored properties.

Use as a Macroinitiator for Polymerization Reactions

The terminal hydroxyl group of this compound can serve as an initiation site for various polymerization techniques, particularly ring-opening polymerization (ROP). youtube.com In this role, it acts as a "macroinitiator," a polymeric species that initiates the growth of a new polymer chain. This method is commonly employed for the polymerization of cyclic monomers like epoxides, lactones (e.g., ε-caprolactone), and lactides to produce polyesters and polyethers. youtube.comnih.govyoutube.com

The process typically involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to attack and open the cyclic monomer, initiating polymerization. youtube.comdergipark.org.tr This approach allows for the synthesis of diblock copolymers where one block consists of the PEG chain from the macroinitiator and the second block is the newly formed polymer. The use of a PEG-based macroinitiator is particularly advantageous for creating amphiphilic block copolymers, which have both hydrophilic (PEG) and hydrophobic (e.g., polycaprolactone) segments. epstem.netnih.gov

Table 1: Examples of Polymerization Reactions Initiated by Hydroxyl-Terminated PEG Macroinitiators

| Monomer | Polymerization Type | Resulting Polymer Class | Key Feature |

|---|---|---|---|

| ε-caprolactone | Ring-Opening Polymerization (ROP) | Amphiphilic Diblock Copolymer (PEG-PCL) | Biodegradable polyester (B1180765) block |

| Lactide | Ring-Opening Polymerization (ROP) | Amphiphilic Diblock Copolymer (PEG-PLA) | Biocompatible polyester block |

Synthesis of Branched and Star-Shaped Poly(ethylene glycol) Architectures

Beyond linear polymers, this compound is instrumental in constructing more complex, non-linear polymer architectures such as branched and star-shaped polymers. nih.gov Star polymers, which consist of multiple polymer "arms" radiating from a central core, exhibit unique physical and rheological properties compared to their linear counterparts. nih.gov

The synthesis of star-shaped PEGs can be achieved through a "core-first" approach, where a multifunctional core molecule is used to initiate the growth of several polymer arms simultaneously. Alternatively, an "arm-first" method involves pre-synthesizing polymer arms (like those derived from this compound) and then attaching them to a multifunctional core. nih.gov The hydroxyl group can be reacted with a multifunctional core molecule, while the methyl ester end can be reserved for subsequent functionalization of the arm termini. This strategy allows for precise control over the number and length of the arms, leading to well-defined star architectures. rsc.org

Copolymer Design and Preparation

The ability to introduce both a hydrophilic PEG segment and a reactive handle makes this compound a valuable component in the design of sophisticated copolymers. It is frequently used to synthesize amphiphilic block copolymers, which can self-assemble in aqueous solutions to form nanostructures like micelles and vesicles. dergipark.org.trepstem.net

For instance, using the hydroxyl group as an initiator for the polymerization of a hydrophobic monomer results in an AB diblock copolymer. nih.gov Similarly, it can be incorporated into ABA triblock copolymers where the central "B" block is the PEG unit. dergipark.org.trepstem.net These structures are highly sought after for drug delivery applications, as the hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic PEG corona provides stability and biocompatibility in physiological environments. nih.govyoutube.comnih.gov The methyl ester group offers a site for further modification, such as attaching targeting ligands or other functional molecules.

Integration into Dendrimer and Supramolecular Nanostructures

The unique properties of PEG, combined with the reactive handles of this compound, make it an ideal building block for advanced nanoscale systems, including dendrimers and self-assembling supramolecular structures.

Building Block for Dendrimer Periphery Functionalization

Dendrimers are highly branched, tree-like macromolecules with a large number of surface functional groups. nih.govnih.gov While promising for applications like drug delivery, unmodified dendrimers, such as poly(amidoamine) (PAMAM) dendrimers, can exhibit toxicity. nih.govnih.gov Surface modification with PEG chains, a process known as PEGylation, is a widely adopted strategy to mitigate this toxicity, reduce immunogenicity, and improve the pharmacokinetic profile of dendrimers. nih.govnih.govacs.org

This compound can be used to functionalize the periphery of dendrimers. The hydroxyl group can be activated or converted to another functional group to react with the amine or carboxyl groups on the dendrimer surface. nih.govwiserpub.com This covalent attachment blankets the dendrimer with a hydrophilic, biocompatible PEG layer. The terminal methyl ester groups on the PEG chains remain available for further conjugation with drugs, imaging agents, or targeting moieties, creating a multifunctional nanocarrier system. researchgate.net

Table 2: Impact of Dendrimer PEGylation

| Property | Unmodified Dendrimer | PEGylated Dendrimer |

|---|---|---|

| Toxicity | Can be cytotoxic | Significantly reduced nih.govnih.gov |

| Immunogenicity | Can be immunogenic | Reduced or eliminated nih.gov |

| Blood Circulation Time | Rapid clearance | Prolonged acs.org |

| Solubility | Variable | Enhanced nih.gov |

Role in the Assembly of Self-Assembled Systems

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and host-guest interactions. nih.govmdpi.com PEG derivatives are often used in these systems to impart water solubility and to control the assembly process. nih.govnih.gov

This compound can be incorporated into molecules designed to self-assemble into nanostructures such as nanofibers, nanorods, or vesicles. nih.govresearchgate.net For example, by attaching this PEG linker to a molecule with strong intermolecular recognition motifs (e.g., a peptide or a host-guest complex component), the resulting amphiphile can self-assemble in water. nih.govrsc.org The hydrophilic PEG chains will orient towards the aqueous phase, stabilizing the resulting nanostructure, while the interacting moieties drive the assembly process. nih.gov This approach allows for the fabrication of dynamic, often "smart," materials that can respond to external stimuli like pH or temperature. nih.gov

Utility in Modular Synthesis and Click Chemistry Methodologies

The structure of this compound makes it an ideal building block for modular synthesis, a strategy that involves the assembly of complex molecules from smaller, discrete units (modules). This approach is greatly facilitated by the principles of click chemistry, which utilizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The hydrophilic PEG3 linker inherent to the molecule also imparts favorable solubility properties to the resulting constructs.

Design and Synthesis of Click Chemistry Precursors (e.g., alkyne, azide, tetrazine derivatives)

The terminal hydroxyl group of this compound serves as a convenient handle for its conversion into a variety of reactive moieties essential for click chemistry. Standard organic synthesis protocols can be employed to transform this hydroxyl group into an alkyne, azide, or an amine which can then be further functionalized to a tetrazine.

Synthesis of Alkyne Derivatives: The conversion of the hydroxyl group to a terminal alkyne is a common strategy. This is typically achieved through a two-step process. First, the hydroxyl group is converted to a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine. The resulting sulfonate ester is then displaced by a nucleophilic alkyne, such as the anion of propargyl alcohol, to yield the desired alkyne-PEG3-methyl ester.

Synthesis of Azide Derivatives: To generate an azide-functionalized PEG3-methyl ester, the hydroxyl group is first converted to a leaving group as described above. Subsequent reaction with an azide salt, such as sodium azide, in a polar aprotic solvent like dimethylformamide (DMF) leads to the formation of Azido-PEG3-methyl ester via an SN2 reaction. axispharm.com

Synthesis of Tetrazine Derivatives: Tetrazine derivatives for bioorthogonal chemistry can also be synthesized from this compound. The initial step involves the conversion of the hydroxyl group to a primary amine. This can be accomplished by first converting the alcohol to a tosylate, followed by reaction with a protected amine source like potassium phthalimide (B116566) and subsequent deprotection. The resulting amine-PEG3-methyl ester can then be coupled to an activated tetrazine, such as a tetrazine-NHS ester, to form the stable tetrazine-PEG3-methyl ester conjugate.

A summary of these synthetic transformations is presented in the table below.

| Starting Material | Reagents | Product | Functional Group for Click Chemistry |

| This compound | 1. TsCl, Pyridine2. Propargyl alcohol, NaH | Alkyne-PEG3-methyl ester | Terminal Alkyne |

| This compound | 1. MsCl, Et3N2. NaN3 | Azido-PEG3-methyl ester | Azide |

| This compound | 1. TsCl, Pyridine2. Potassium Phthalimide3. Hydrazine4. Tetrazine-NHS ester | Tetrazine-PEG3-methyl ester | Tetrazine |

Application in Bioorthogonal Ligation Reactions

The derivatives of this compound are prime candidates for use in bioorthogonal ligation reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide and alkyne derivatives are classic partners in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most prominent click chemistry reactions.

The tetrazine derivatives are particularly noteworthy for their participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). This reaction is exceptionally fast and is a cornerstone of modern bioorthogonal chemistry. broadpharm.com The hydrophilic PEG3 linker in these derivatives enhances the aqueous solubility of the molecules, which is a significant advantage for biological applications.

The kinetics of these bioorthogonal reactions are a critical factor in their utility. The table below provides a comparison of the second-order rate constants for some common bioorthogonal reactions.

| Bioorthogonal Reaction | Reactive Partners | Typical Second-Order Rate Constant (M⁻¹s⁻¹) |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | 10² - 10³ |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Alkyne (e.g., DIBO) | 10⁻¹ - 1 |

| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine, trans-Cyclooctene (TCO) | 10³ - 10⁶ |

Scaffold Design for Multi-Component Chemical Assemblies

The bifunctional nature of this compound, combined with its defined length, makes it an excellent scaffold for the construction of more complex, multi-component chemical assemblies. By orthogonally deprotecting and reacting the hydroxyl and methyl ester functionalities, different molecular entities can be attached to either end of the PEG3 linker.

For instance, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing molecule using standard peptide coupling reagents. The hydroxyl group, on the other hand, can be derivatized as described in section 4.3.1 to introduce a click chemistry handle. This allows for the sequential or simultaneous attachment of two different molecules, leading to the formation of well-defined heterobifunctional constructs. This strategy is widely employed in the development of probes for biological imaging, targeted drug delivery systems, and proteolysis-targeting chimeras (PROTACs). biochempeg.combiochempeg.com

Applications in Analytical Chemistry Methodologies

In addition to its utility in synthesis, this compound and its derivatives find applications in analytical chemistry, where they can be used to improve the separation and detection of analytes.

Derivatization for Enhanced Chromatographic Resolution

In high-performance liquid chromatography (HPLC), the separation of highly polar or structurally similar compounds can be challenging. Chemical derivatization of analytes is a common strategy to improve their chromatographic behavior. Attaching a PEG linker, such as that from this compound, to an analyte can significantly alter its polarity and retention characteristics.

For polar analytes that are poorly retained on reverse-phase HPLC columns, derivatization with a more hydrophobic PEG derivative can increase their retention time and improve resolution. Conversely, for nonpolar analytes, attaching a hydrophilic PEG chain can decrease their retention, allowing for faster analysis or separation from other nonpolar components. The well-defined length of the PEG3 linker provides a consistent and predictable change in retention behavior. While specific studies detailing the use of this compound for this purpose are not abundant, the principle of using PEG derivatives to modify analyte polarity for improved HPLC separation is well-established.

Role in Developing New Sensing Platforms

This compound plays a significant role in the advancement of modern chemical and biological sensing platforms. Its distinct molecular structure, featuring a hydrophilic tri(ethylene glycol) chain, a reactive terminal hydroxyl group, and a modifiable methyl ester, makes it a versatile building block for the functionalization of sensor surfaces. The integration of this compound onto sensing platforms is primarily aimed at enhancing sensitivity, improving selectivity, and ensuring operational stability in complex biological media.

The primary function of this compound in this context is to form a self-assembled monolayer (SAM) or a surface coating that imparts desirable properties to the sensor interface. The hydrophilic polyethylene glycol (PEG) chain is crucial for minimizing non-specific binding of interfering molecules from the sample matrix, a phenomenon known as biofouling. By creating a hydrated layer on the sensor surface, the PEG moiety effectively repels the adsorption of proteins, lipids, and other biomolecules, thereby reducing background noise and leading to a higher signal-to-noise ratio. This is a critical factor in the development of highly sensitive biosensors for diagnostic and environmental monitoring applications.

The methyl ester group, while less reactive than the hydroxyl group, offers an additional site for chemical modification. It can be hydrolyzed to a carboxylic acid, which can then be used for subsequent conjugation reactions, for instance, via carbodiimide chemistry to link to amine groups on a bioreceptor. This dual functionality adds to the versatility of this compound in the design of complex sensor architectures.

In the realm of electrochemical sensors, the application of coatings derived from this compound can also influence the electrochemical properties of the electrode surface. The PEG layer can act as a barrier to electron transfer for certain redox species while facilitating the electrochemical signal of the target analyte, thereby enhancing the selectivity of the sensor. The ability to tune the thickness and density of the PEG layer allows for the fine-tuning of the sensor's response characteristics.

While specific research explicitly detailing the use of this compound in a complete sensing platform is not extensively documented in publicly available literature, the principles of its application can be inferred from studies on similar short-chain PEG linkers. These studies consistently highlight the benefits of using such linkers to improve the analytical performance of various sensing modalities, including surface plasmon resonance (SPR), quartz crystal microbalance (QCM), and various electrochemical techniques.

The following table summarizes the key characteristics and functions of this compound in the context of developing new sensing platforms, based on the established roles of similar oligo(ethylene glycol) compounds in sensor development.

| Feature | Role in Sensing Platform Development | Anticipated Impact on Sensor Performance |

| Tri(ethylene glycol) Chain | Forms a hydrophilic, bio-inert surface layer. | Reduces non-specific binding, minimizes biofouling, and improves signal-to-noise ratio. |

| Terminal Hydroxyl Group | Provides a primary site for the covalent immobilization of biorecognition elements. | Enables stable and oriented attachment of probes, enhancing sensor sensitivity and specificity. |

| Terminal Methyl Ester Group | Offers a secondary site for chemical modification (e.g., hydrolysis to a carboxylic acid). | Increases the versatility of surface functionalization strategies. |

| Defined Chain Length | Acts as a short, flexible spacer arm between the sensor surface and the bioreceptor. | Optimizes the accessibility of the bioreceptor to the target analyte, potentially improving binding kinetics. |

In essence, this compound serves as a critical interface between the solid-state sensor substrate and the biological sample, enabling the reliable and sensitive detection of target analytes by mitigating matrix effects and facilitating the specific capture of the molecule of interest.

Analytical and Spectroscopic Characterization Techniques for Hydroxy Peg3 Methyl Ester Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of Hydroxy-PEG3-methyl ester. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the protons of the terminal hydroxyl group, the repeating ethylene (B1197577) glycol units, and the terminal methyl ester group.

The protons on the methylene (B1212753) group adjacent to the hydroxyl function (HO-CH₂ -) are typically observed as a triplet at approximately 3.72 ppm. The large signal dominating the spectrum, usually found around 3.65 ppm, corresponds to the overlapping signals of the central polyethylene (B3416737) glycol (PEG) methylene protons (-O-CH₂ -CH₂ -O-). The methylene protons adjacent to the ester carbonyl group (-CH₂ -COOCH₃) are shifted further downfield to around 4.15 ppm due to the deshielding effect of the carbonyl. Finally, the methyl protons of the ester group (-COOCH₃ ) appear as a sharp singlet at approximately 3.68 ppm. The integration of these signals provides a quantitative measure of the protons in each unique position, confirming the structure of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| HO-CH₂ -CH₂- | 3.72 | Triplet |

| -O-CH₂ -CH₂ -O- (PEG Backbone) | 3.65 | Multiplet |

| -CH₂ -COOCH₃ | 4.15 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.

The carbon atom of the methyl group in the ester function (-COOC H₃) is typically observed around 51.9 ppm. The carbon of the methylene group adjacent to the hydroxyl end (HO-C H₂-) appears at approximately 61.5 ppm. The carbons within the repeating PEG backbone (-O-C H₂-C H₂-O-) produce a characteristic set of signals around 70.5 ppm. The methylene carbon next to the ester carbonyl group (-C H₂-COOCH₃) is found at approximately 68.0 ppm. The carbonyl carbon (-C OOCH₃) itself gives a signal in the characteristic downfield region for esters, at approximately 171.2 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOC H₃ | 51.9 |

| HO-C H₂- | 61.5 |

| -O-C H₂-C H₂-O- (PEG Backbone) | 70.5 |

| -C H₂-COOCH₃ | 68.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish definitive atomic connectivity.

Correlation Spectroscopy (COSY): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. chemspider.com This would show connectivity within the ethylene glycol units (e.g., between the two protons of a -CH₂-CH₂- group) and confirm the sequence of the PEG chain. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. chemspider.com This technique is invaluable for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, it would link the proton signal at ~3.72 ppm to the carbon signal at ~61.5 ppm, confirming the HO-CH₂- group.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of this compound and assessing its purity by detecting any potential byproducts or contaminants.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like PEG derivatives without causing fragmentation. chemicalbook.com In ESI-MS, the sample is ionized directly from solution, typically by protonation or by forming adducts with cations. nist.gov

For this compound (Molecular Weight: 236.26 g/mol ), the ESI-MS spectrum would be expected to show a prominent signal for the protonated molecule, [M+H]⁺, at an m/z of approximately 237.27. Due to the high affinity of the polyethylene glycol chain's ether oxygens for alkali metals, signals corresponding to sodium [M+Na]⁺ (m/z ≈ 259.25) and potassium [M+K]⁺ (m/z ≈ 275.22) adducts are also commonly observed and can even be the base peaks in the spectrum. The presence of this characteristic pattern of ions confirms the molecular weight of the target compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique particularly effective for the analysis of polymers. The analyte is co-crystallized with a matrix material, which absorbs the laser energy and facilitates the gentle ionization of the analyte molecules.

For a discrete compound like this compound, MALDI-TOF MS provides a clear assessment of molecular weight and purity. The resulting spectrum is typically simple, dominated by a single peak corresponding to the singly charged molecule, most often as a sodium adduct [M+Na]⁺ due to the prevalence of sodium ions and the high affinity of the PEG chain for them. Common matrices used for the analysis of PEG compounds include α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). This technique is highly sensitive and can easily detect the presence of any related impurities or molecules with different PEG chain lengths.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion Species | Technique | Expected Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | ESI-MS | ~ 237.27 |

| [M+Na]⁺ | ESI-MS, MALDI-TOF MS | ~ 259.25 |

Chromatographic and Separation Methods for Purity and Homogeneity

Chromatographic techniques are indispensable for assessing the purity and homogeneity of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive molecules like this compound. It offers high resolution and sensitivity for separating the target compound from starting materials, by-products, and other impurities. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, the elution order is influenced by the length of the PEG chain and the nature of the end groups. nih.gov

A typical HPLC setup for analyzing this compound would involve a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time. This ensures the efficient elution of both polar and non-polar impurities. Detection is commonly achieved using an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, as PEG compounds lack a strong UV chromophore. researchgate.netresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Initial: 20% B, increasing to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Evaporative Light Scattering Detector (ELSD) |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution and assessing the polydispersity of polymeric compounds. lcms.cz While this compound is a discrete molecule, GPC/SEC is crucial for analyzing its derivatives, especially when it is conjugated to larger molecules or when assessing the purity of the starting PEG material.

GPC/SEC separates molecules based on their hydrodynamic volume in solution. researchgate.net The stationary phase consists of porous particles. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can penetrate the pores, resulting in a longer retention time. This technique is particularly useful for detecting the presence of higher or lower molecular weight PEG oligomers.

For low molecular weight PEGs, the choice of solvent and column is critical to achieve good resolution. chromatographyonline.com Tetrahydrofuran (THF) is a common mobile phase for organic GPC, used with styrene-divinylbenzene-based columns. chromatographyonline.com Aqueous mobile phases can also be employed, particularly for water-soluble PEG derivatives. researchgate.net Calibration with well-characterized PEG standards is essential for accurate molecular weight determination. jenkemusa.com

| Parameter | Condition |

|---|---|

| Column | Styrene-divinylbenzene (SDV) gel column set (e.g., 300 x 8 mm) |

| Mobile Phase | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | Refractive Index (RI) |

| Calibration | Narrow polydispersity PEG standards |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber.

For this compound, the FTIR spectrum will exhibit characteristic absorption bands corresponding to its key functional groups: the hydroxyl group (-OH), the ester carbonyl group (C=O), the C-O-C ether linkages of the PEG backbone, and the C-H bonds of the alkyl chain.

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1735-1750 cm⁻¹ corresponds to the C=O stretching of the ester group. masterorganicchemistry.com The C-O-C stretching vibrations of the ethylene glycol units typically appear as a strong, broad band in the 1100-1250 cm⁻¹ region. Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200-3600 | Broad, Strong |

| Alkyl (C-H) | C-H stretch | 2850-2960 | Medium to Strong |

| Ester (C=O) | C=O stretch | 1735-1750 | Strong, Sharp |

| Ether (C-O-C) | C-O stretch | 1100-1250 | Strong, Broad |

Spectrophotometric and Fluorometric Methods for Quantification and Labeling Efficiency

Spectrophotometric and fluorometric methods are valuable for the quantification of this compound, particularly after its derivatization or conjugation to other molecules. These techniques rely on the measurement of light absorption (spectrophotometry) or fluorescence emission (fluorometry).

Since this compound itself does not possess a strong chromophore for UV-Vis absorption or a native fluorophore, direct quantification by these methods is challenging. However, the terminal hydroxyl group can be reacted with a chromophoric or fluorophoric labeling agent to enable sensitive detection. For instance, derivatization of the hydroxyl group with a reagent like 1-naphthyl isocyanate introduces a fluorescent tag, allowing for quantification by fluorescence spectroscopy. researchgate.net The efficiency of such labeling reactions can also be assessed using these techniques.

When this compound is conjugated to a protein or another biomolecule that has intrinsic absorbance or fluorescence, spectrophotometric or fluorometric methods can be used to determine the extent of modification. For example, a change in the absorbance spectrum of a protein upon conjugation can be used to quantify the degree of PEGylation.

The choice of method and the specific wavelength for analysis depend on the nature of the chromophore or fluorophore introduced. For fluorescently labeled derivatives, an excitation wavelength is used to excite the molecule, and the emitted light is measured at a longer emission wavelength.

| Analytical Method | Derivatizing Agent/Label | Principle | Typical Wavelengths (nm) |

|---|---|---|---|

| UV-Vis Spectrophotometry | Chromophoric label attached to the hydroxyl group | Measurement of light absorption by the chromophore | Dependent on the specific chromophore used |

| Fluorometry | 1-Naphthyl isocyanate | Derivatization of the hydroxyl group to form a fluorescent urethane (B1682113) | Excitation: ~290, Emission: ~340 |

| Fluorometry | Fluorescamine | Reaction with a primary amine introduced after modification of the hydroxyl group | Excitation: ~390, Emission: ~475 |

Computational and Theoretical Studies Relevant to Hydroxy Peg3 Methyl Ester

Molecular Modeling and Conformational Analysis of PEG Chains

Molecular modeling, particularly through molecular dynamics (MD) simulations, is instrumental in exploring the conformational landscape of polyethylene (B3416737) glycol (PEG) chains. rsc.org These simulations track the motions of atoms over time, governed by a set of equations known as a force field, to reveal how the chain flexes, folds, and interacts with its surroundings. nih.govrsc.org For short PEG chains analogous to the backbone of Hydroxy-PEG3-methyl ester, these studies elucidate the fundamental principles of their structure and flexibility.

Different force fields, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), GAFF (General AMBER Force Field), and CHARMM, have been developed and refined to accurately model these systems. rsc.orgnih.govresearchgate.net For example, simulations using a revised CHARMM ether force field (C35r) successfully reproduced experimentally observed conformational populations for related molecules. researchgate.net The choice of force field can influence the precise distribution of dihedral angles and other structural parameters, but the general preference for the gauche form in aqueous solution is a consistent finding. rsc.orgnih.gov

Table 1: Simulated Dihedral Angle Populations for Ethylene (B1197577) Glycol (EG) in Aqueous Environments

| Dihedral Angle | Conformation | Population (%) in Neat Liquid | Population (%) at Infinite Dilution in Water | Source |

|---|---|---|---|---|

| O-C-C-O | gauche | ~79% | ~89% | nih.gov |

| O-C-C-O | trans | ~21% | ~11% | nih.gov |

| H-O-C-C | gauche | Variable | Increases with dilution | nih.govchemrxiv.org |

Table 2: Simulated Radii of Gyration (Rg) for Short Polyethylene Oxide (PEO) Chains in Water

| Number of Monomer Units (n) | Molecular Weight (Mw) | Simulated Rg (Å) (All-Atom) | Source |

|---|---|---|---|

| 9 | 414 | 5.5 ± 0.4 | researchgate.net |

| 18 | 810 | 8.0 ± 0.7 | researchgate.net |

| 27 | 1206 | 10.1 ± 1.1 | researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure of molecules like this compound. nih.govacs.org These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which in turn governs its reactivity, stability, and spectroscopic properties. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

For this compound, the primary reactive centers are the terminal hydroxyl group and the methyl ester.

Hydroxyl Group (-OH): The lone pairs on the oxygen atom make this group a center of high electron density. This region is expected to be a major contributor to the HOMO, making the hydroxyl group a nucleophilic site, capable of donating electrons in reactions. youtube.com

Methyl Ester Group (-COOCH₃): The carbonyl carbon (C=O) is electron-deficient due to the high electronegativity of the two adjacent oxygen atoms. This site is expected to be a significant contributor to the LUMO, making it an electrophilic center susceptible to attack by nucleophiles. youtube.com

DFT calculations on related small molecules can provide estimates for these energy levels. researchgate.netresearchgate.net

Table 3: Representative Calculated Frontier Orbital Energies for Small Organic Molecules

| Parameter | Definition | Typical Calculated Value (eV) | Implication for Reactivity | Source |

|---|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6 to -9 | Relates to the ability to donate electrons (nucleophilicity). youtube.com | nih.govyoutube.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0 to +3 | Relates to the ability to accept electrons (electrophilicity). youtube.com | nih.govyoutube.com |